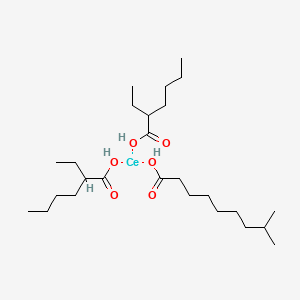
Bis(2-ethylhexanoato-O)(isodecanoato-O)cerium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium,bis(2-ethylhexanoato-O)(isodecanoato-O)-(9CI) is a coordination compound of cerium, a rare earth element, with organic ligands 2-ethylhexanoate and isodecanoate. This compound is known for its unique properties and applications in various fields, including catalysis and materials science.
Preparation Methods
The synthesis of Cerium,bis(2-ethylhexanoato-O)(isodecanoato-O)-(9CI) typically involves the reaction of cerium salts with 2-ethylhexanoic acid and isodecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination compound. Industrial production methods may involve the use of cerium nitrate or cerium chloride as starting materials, which are reacted with the organic acids in a solvent such as toluene or xylene. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purification techniques .
Chemical Reactions Analysis
Cerium,bis(2-ethylhexanoato-O)(isodecanoato-O)-(9CI) can undergo various chemical reactions, including:
Oxidation: The cerium center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can also undergo reduction reactions, where the cerium center is reduced to a lower oxidation state.
Substitution: Ligand exchange reactions can occur, where the organic ligands are replaced by other ligands under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Cerium,bis(2-ethylhexanoato-O)(isodecanoato-O)-(9CI) has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis and polymerization reactions.
Materials Science: The compound is employed in the preparation of advanced materials, including ceramics and nanomaterials.
Biology and Medicine: Research is ongoing into its potential use in medical applications, such as drug delivery systems and imaging agents.
Industry: It is used in the production of coatings, lubricants, and other industrial products
Mechanism of Action
The mechanism of action of Cerium,bis(2-ethylhexanoato-O)(isodecanoato-O)-(9CI) involves the interaction of the cerium center with various molecular targets. The cerium ion can participate in redox reactions, facilitating electron transfer processes. The organic ligands stabilize the cerium ion and influence its reactivity. The specific pathways involved depend on the application and the reaction conditions .
Comparison with Similar Compounds
Cerium,bis(2-ethylhexanoato-O)(isodecanoato-O)-(9CI) can be compared with other cerium coordination compounds, such as:
Cerium(IV) oxide: A widely used catalyst and material in various applications.
Cerium(III) nitrate: Commonly used in chemical synthesis and as a precursor for other cerium compounds.
Cerium(III) acetate: Another coordination compound with applications in catalysis and materials science.
The uniqueness of Cerium,bis(2-ethylhexanoato-O)(isodecanoato-O)-(9CI) lies in its specific ligand environment, which imparts distinct properties and reactivity compared to other cerium compounds .
Properties
CAS No. |
93894-39-4 |
|---|---|
Molecular Formula |
C26H52CeO6 |
Molecular Weight |
600.8 g/mol |
IUPAC Name |
cerium;2-ethylhexanoic acid;8-methylnonanoic acid |
InChI |
InChI=1S/C10H20O2.2C8H16O2.Ce/c1-9(2)7-5-3-4-6-8-10(11)12;2*1-3-5-6-7(4-2)8(9)10;/h9H,3-8H2,1-2H3,(H,11,12);2*7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
WLWHKHVQMDRGSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CC(C)CCCCCCC(=O)O.[Ce] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


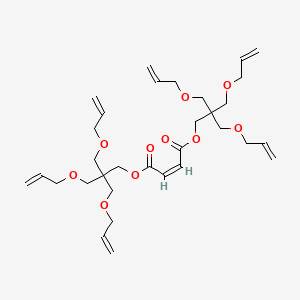

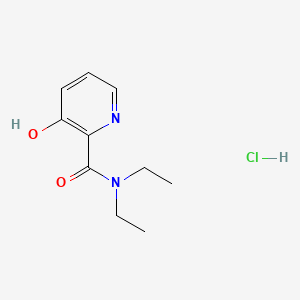
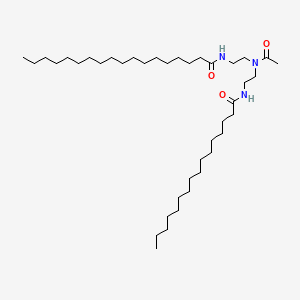

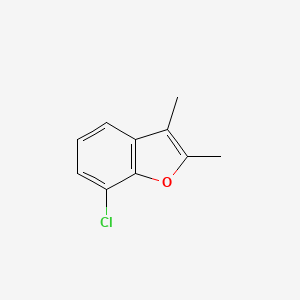
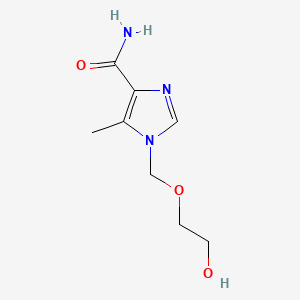
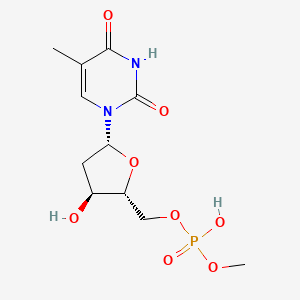

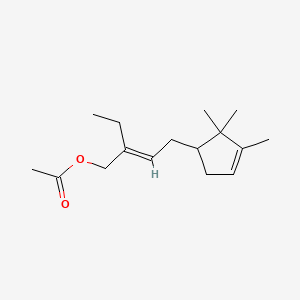
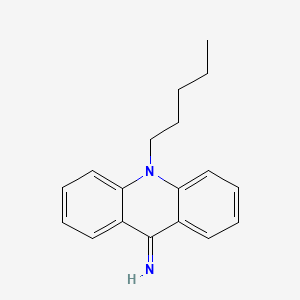


![[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] carbamate](/img/structure/B12671028.png)
